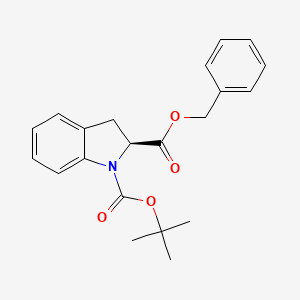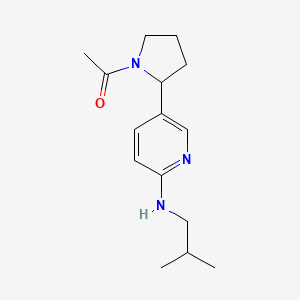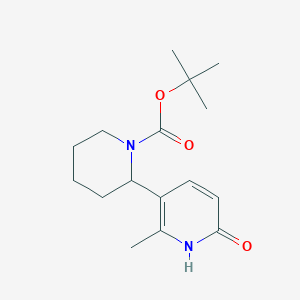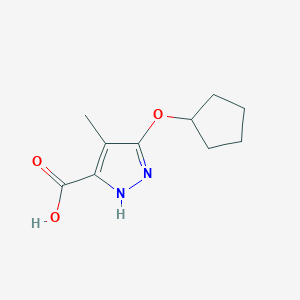
5-Chloro-4-morpholinopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-morpholinopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyridine ring substituted with a chloro group, a morpholine ring, and a sulfonamide group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-morpholinopyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-morpholinopyridine with a sulfonamide reagent. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative coupling methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-morpholinopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Chloro-4-morpholinopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-morpholinopyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Other sulfonamide compounds include sulfamethoxazole and sulfadiazine, which are widely used as antibacterial agents.
Sulfonimidates: These compounds are structurally similar and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
5-Chloro-4-morpholinopyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12ClN3O3S |
|---|---|
Poids moléculaire |
277.73 g/mol |
Nom IUPAC |
5-chloro-4-morpholin-4-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12ClN3O3S/c10-7-5-12-6-8(17(11,14)15)9(7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,14,15) |
Clé InChI |
FJBVQZUZJWLCLC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=NC=C2S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)





![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)



![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)

